

Spectroscopic Analysis of 6-Methyl-triazolo[4,3-b]pyridazine: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

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This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Methyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of spectroscopic data, experimental methodologies, and visual representations of analytical workflows.

Core Spectroscopic Data

The structural elucidation of 6-Methyl-triazolo[4,3-b]pyridazine and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific data for the parent compound 6-Methyl-triazolo[4,3-b]pyridazine is not extensively detailed in the provided search results, data for closely related derivatives allows for the prediction of characteristic chemical shifts.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for 6-Methyl-triazolo[4,3-b]pyridazine

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
CH_3	~2.34	~21.5
H-3	-	~146.5
H-7	~7.15 (d)	~113.5
H-8	~8.20 (d)	~125.9
C-3	-	~142.9
C-6	-	~153.9
C-7	-	~119.7
C-8	-	~126.9
C-8a	-	~152.4

Note: Predicted values are based on data from similar triazolo[4,3-b]pyridazine structures.^[2] Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of triazolo[4,3-b]pyridazine derivatives typically exhibits characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for Triazolo[4,3-b]pyridazine Derivatives

Functional Group	Vibrational Mode	Typical Wavenumber (cm^{-1})
C-H (aliphatic)	Stretching	2966, 2893
C-H (aromatic)	Stretching	3061
C=N	Stretching	1612
C=C	Stretching	1566
N-H	Stretching	3383-3173

Source: Data compiled from analyses of various triazolo[4,3-b]pyridazine derivatives.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Chloro-3-methyl-[3][4][5]triazolo[4,3-b]pyridazine, a closely related compound, the molecular weight is 168.58 g/mol .[6] The fragmentation of triazolo[4,3-b]pyridazines often involves the loss of nitrogen and fragmentation of the pyridazine ring.

Table 3: Mass Spectrometry Data for a Related Triazolo[4,3-b]pyridazine

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Pathways
6-Chloro-3-methyl-[3][4][5]triazolo[4,3-b]pyridazine	C ₆ H ₅ ClN ₄	168.58	Loss of N ₂ , HCN, and subsequent ring fragmentation.

Source: PubChem CID 911387.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the triazolo[4,3-b]pyridazine core gives rise to characteristic absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for Triazolo-pyridazine Derivatives

Electronic Transition	Wavelength Range (nm)
π - π^*	250-280

Source: Based on spectroscopic studies of related derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of 6-Methyl-triazolo[4,3-b]pyridazine. The following are generalized protocols based on standard laboratory practices for similar compounds.

Synthesis of 6-Methyl-triazolo[4,3-b]pyridazine

The synthesis of 6-methyl-[3][4][5]triazolo[4,3-b]pyridazine can be achieved through various synthetic routes, often starting from a substituted pyridazine. A general procedure involves the reaction of 3-chloro-6-methylpyridazine with hydrazine, followed by cyclization with an appropriate reagent to form the triazole ring.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Record 1H NMR and ^{13}C NMR spectra at room temperature. Standard parameters for acquisition and processing are typically used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][7]

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . The data is typically presented as a plot of transmittance versus wavenumber (cm^{-1}).[4]

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

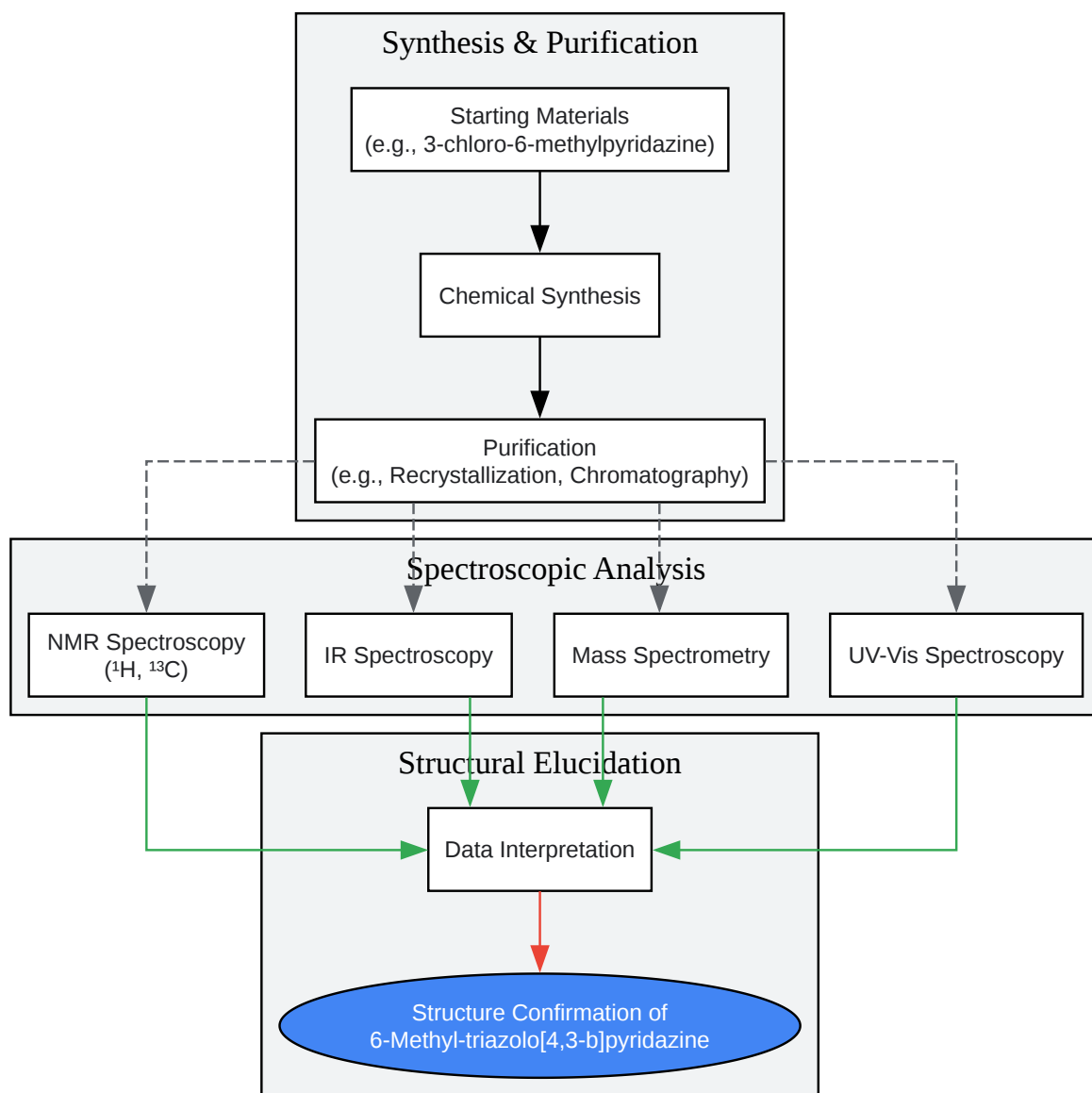
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).^[5]
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Visualizations

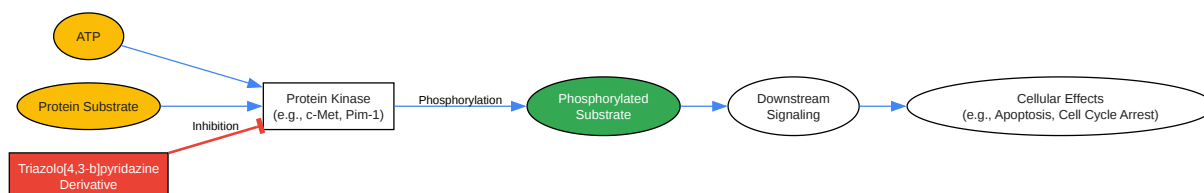
The following diagrams illustrate key workflows and relationships relevant to the analysis of 6-Methyl-triazolo[4,3-b]pyridazine.



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Caption: Workflow for the synthesis and spectroscopic analysis of 6-Methyl-triazolo[4,3-b]pyridazine.

Derivatives of 6-Methyl-triazolo[4,3-b]pyridazine have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in diseases like cancer.



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Caption: Generalized signaling pathway showing the inhibitory action of triazolo[4,3-b]pyridazine derivatives.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Methyl-triazolo[4,3-b]pyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107754#spectroscopic-analysis-of-6-methyl-triazolo-4-3-b-pyridazine]

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